N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide
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Overview
Description
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyanocyclobutyl group, a piperazine ring substituted with a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired ring structure.
Piperazine Substitution: The next step involves the introduction of the piperazine ring, which is substituted with a 3-methylphenyl group. This can be achieved through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction. This typically requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide can be compared with similar compounds such as:
N-(1-Cyanocyclobutyl)-3-[4-(2-methylphenyl)piperazin-1-YL]propanamide: Differing by the position of the methyl group on the phenyl ring, this compound may exhibit different biological activities and properties.
N-(1-Cyanocyclobutyl)-3-[4-(4-methylphenyl)piperazin-1-YL]propanamide: Another isomer with the methyl group in the para position, potentially leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-4-2-5-17(14-16)23-12-10-22(11-13-23)9-6-18(24)21-19(15-20)7-3-8-19/h2,4-5,14H,3,6-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHDZWNNKTHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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